1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine
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Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a phenylethyl group and a dimethoxy-nitrophenyl moiety
Preparation Methods
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with 4-(2-phenylethyl)piperazine under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine can be compared with other similar compounds, such as:
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine: This compound has a phenoxyethyl group instead of a phenylethyl group, which may result in different chemical and biological properties.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound lacks the piperazine ring and phenylethyl group, making it structurally simpler and potentially less versatile.
Properties
CAS No. |
918479-93-3 |
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Molecular Formula |
C21H27N3O4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H27N3O4/c1-27-20-14-18(19(24(25)26)15-21(20)28-2)16-23-12-10-22(11-13-23)9-8-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3 |
InChI Key |
BIOXGKPFOKUIOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CCC3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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